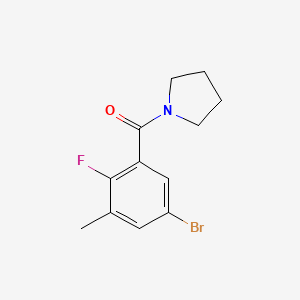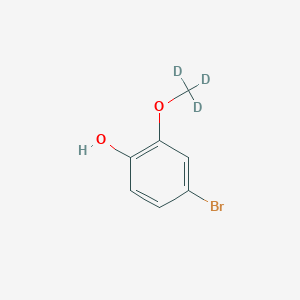
2-(Methoxy-d3)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving reaction mechanisms, metabolic pathways, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves the bromination of 2-(Methoxy-d3)-phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of deuterated methanol in the synthesis ensures the incorporation of deuterium into the methoxy group .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-(Methoxy-d3)-phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(Methoxy-d3)-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Methoxy-d3)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to understand the biotransformation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of phenolic drugs.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)-4-bromophenol depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways. The presence of the bromine atom can also influence the reactivity and interaction of the compound with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but without the bromine atom and deuterium labeling.
4-Bromophenol: Lacks the methoxy group and deuterium labeling.
2-(Methoxy-d3)-phenol: Similar but without the bromine atom.
Uniqueness
2-(Methoxy-d3)-4-bromophenol is unique due to its combination of deuterium labeling and bromine substitution. This dual modification allows for specific applications in isotopic labeling studies and reactions involving halogenated phenols. The deuterium labeling provides insights into reaction mechanisms and metabolic pathways, while the bromine atom offers additional reactivity for further chemical modifications .
Properties
CAS No. |
1185310-16-0 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
206.05 g/mol |
IUPAC Name |
4-bromo-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3 |
InChI Key |
WHSIIJQOEGXWSN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


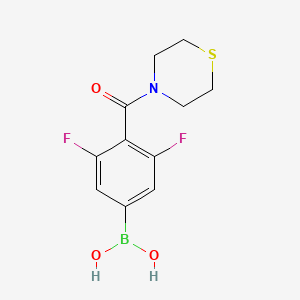
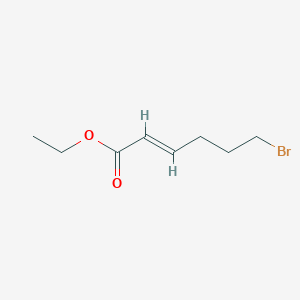
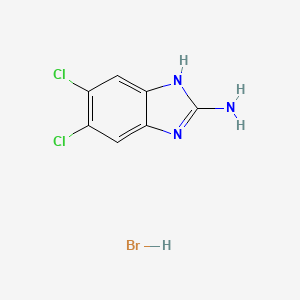
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)

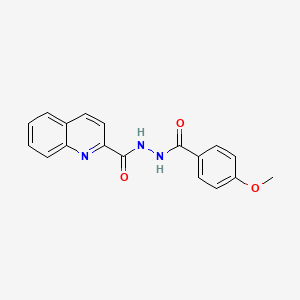
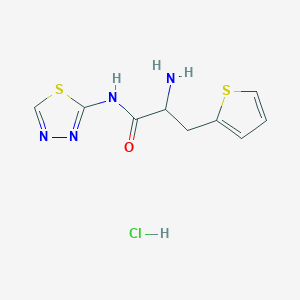
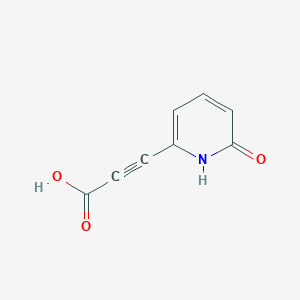
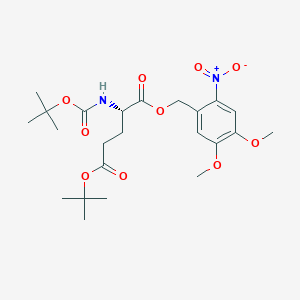
![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)

